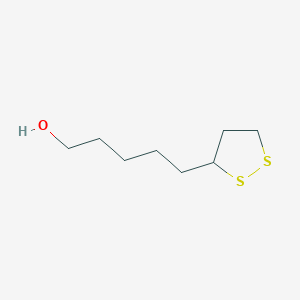

5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(dithiolan-3-yl)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQRLRSXHPJCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459400 | |

| Record name | 1,2-Dithiolane-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-55-9 | |

| Record name | 1,2-Dithiolane-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,2-dithiolan-3-yl)pentan-1-ol is an organosulfur compound featuring a reactive 1,2-dithiolane ring and a terminal primary alcohol. As the direct alcohol analog of the well-researched antioxidant, α-lipoic acid (ALA), this molecule holds significant interest for its potential biological activities, particularly in areas of oxidative stress and cellular signaling. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, methods for its synthesis and characterization, and the biological context inherited from its parent compound, ALA. Due to the limited availability of direct experimental data for this compound, this document leverages data from α-lipoic acid to provide a robust comparative framework.

Core Chemical and Physical Properties

This compound is structurally characterized by a five-carbon pentanol backbone, with a 1,2-dithiolane ring attached at the C5 position. This cyclic disulfide is the key functional group, conferring the molecule with its distinct redox properties.[1][2] The terminal hydroxyl group increases its polarity compared to some other lipoic acid derivatives.[1]

Data Presentation: Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize its known properties and provide a comparison with its extensively studied carboxylic acid precursor, α-lipoic acid.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 539-55-9 | [2] |

| Molecular Formula | C₈H₁₆OS₂ | [2] |

| Molecular Weight | 192.34 g/mol | [2] |

| Boiling Point | 301.3 ± 11.0 °C (Predicted) | |

| Density | 1.116 g/cm³ (Predicted) | |

| InChI Key | HLQRLRSXHPJCLX-UHFFFAOYSA-N | [2] |

Table 2: Comparative Properties of this compound and α-Lipoic Acid

| Property | This compound | α-Lipoic Acid |

| CAS Number | 539-55-9 | 1077-28-7[3] |

| Molecular Formula | C₈H₁₆OS₂ | C₈H₁₄O₂S₂[3] |

| Molecular Weight | 192.34 g/mol | 206.33 g/mol [3] |

| Functional Group | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) |

| Melting Point | Data not available | 59-62 °C[3] |

| Boiling Point | 301.3 ± 11.0 °C (Predicted) | 150 °C at 0.1 hPa[3] |

Experimental Protocols

Synthesis of this compound via Reduction of α-Lipoic Acid

The most direct synthetic route to this compound is the reduction of the carboxylic acid group of α-lipoic acid.[2] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][5][6]

Materials:

-

α-Lipoic acid (Thioctic acid)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of LiAlH₄ (1.2 to 1.5 molar equivalents) in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.[7]

-

Addition of α-Lipoic Acid: α-Lipoic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate dropwise to consume excess LiAlH₄. This is followed by the sequential, dropwise addition of water and then 1 M HCl to dissolve the aluminum salts. Caution: This process is highly exothermic and generates hydrogen gas.[4]

-

Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the alcohol group and the overall carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[1]

Example Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a series of dilutions to obtain a range of concentrations. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution (or methanol as a control).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations: Workflows and Signaling Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: Synthesis and characterization workflow.

Signaling Pathways of the Parent Compound, α-Lipoic Acid

The biological effects of α-lipoic acid are mediated through the modulation of key cellular signaling pathways. It is plausible that this compound interacts with similar pathways due to its structural similarity.

1. Nrf2 Antioxidant Response Pathway

α-Lipoic acid can induce the expression of antioxidant enzymes by activating the Nrf2 pathway.

Caption: Nrf2 antioxidant response pathway.

2. NF-κB Inflammatory Pathway

α-Lipoic acid has been shown to inhibit the pro-inflammatory NF-κB pathway.

Caption: NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a compound of significant scientific interest due to its structural relationship with α-lipoic acid. While its synthesis is straightforward, there is a notable lack of published experimental data regarding its specific physical properties and biological activity. Future research should focus on a full physicochemical characterization and a direct comparative analysis of its antioxidant and cell-signaling effects relative to α-lipoic acid. Such studies will be crucial for determining if the modification of the carboxyl group to a primary alcohol alters its bioavailability, cellular uptake, or therapeutic potential, thereby guiding its future development in research and medicine.

References

- 1. 539-55-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 539-55-9 | Benchchem [benchchem.com]

- 3. 5-(1,2)Dithiolan-3-yl-pentanoic acid for synthesis | 1077-28-7 [sigmaaldrich.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Chemical Structure, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the well-known antioxidant, α-lipoic acid. This document details the chemical structure, analytical characterization, and synthetic methodologies for this compound. A significant focus is placed on its potential biological activities, drawing parallels with its parent compound and exploring its role in antioxidant signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the CAS number 539-55-9, is a fascinating molecule that combines the key features of a primary alcohol with the unique redox-active 1,2-dithiolane ring.[1][2] The structural similarity to α-lipoic acid, where the carboxylic acid is replaced by a hydroxyl group, is a critical aspect of its chemical and biological profile.[1][2]

The defining feature of this molecule is the strained five-membered dithiolane ring containing a disulfide bond. This strained ring system is susceptible to reduction, which is the basis for its potent antioxidant properties.[1] The pentanol side chain provides a flexible spacer and a site for potential further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆OS₂ | [2] |

| Molecular Weight | 192.34 g/mol | [2] |

| CAS Number | 539-55-9 | [1][2] |

| Appearance | Predicted to be an oil or low-melting solid | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General Chemical Knowledge |

Synthesis of this compound

The most direct and common synthetic route to this compound is the reduction of its corresponding carboxylic acid, α-lipoic acid, or its esters.[1][2] This transformation can be efficiently achieved using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of α-Lipoic Acid using Sodium Borohydride

This protocol is adapted from general procedures for the reduction of carboxylic acids and esters.

Materials:

-

α-Lipoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve α-lipoic acid (1 equivalent) in a mixture of methanol and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

-

Remove the organic solvents using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Synthesis Workflow Diagram

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following tables summarize the predicted and experimental data for the target molecule and its precursor, α-lipoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |

| This compound | H on C1 (CH₂ OH) | ~3.6 | Triplet |

| H on C5 (C H-S) | ~3.1-3.2 | Multiplet | |

| Other CH₂ protons | 1.4-2.5 | Multiplets | |

| α-Lipoic Acid | H on C5 (C H-S) | 3.58 | Multiplet |

| H on C2 (CH₂ COOH) | 2.38 | Triplet | |

| Other CH₂ protons | 1.4-1.9 | Multiplets |

Table 3: ¹³C NMR Spectral Data

| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |

| This compound | C1 (C H₂OH) | ~62 |

| C5 (C H-S) | ~56 | |

| Dithiolane Carbons | ~38-40 | |

| Other CH₂ Carbons | ~25-33 | |

| α-Lipoic Acid | C1 (C OOH) | 180.3 |

| C5 (C H-S) | 56.4 | |

| Dithiolane Carbons | 38.5, 40.2 | |

| Other CH₂ Carbons | 24.6, 28.9, 34.5 |

Vibrational Spectroscopy (IR)

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| This compound | O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 | |

| C-O stretch (alcohol) | 1050-1150 | |

| S-S stretch | ~500 (weak) | |

| α-Lipoic Acid | O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| C=O stretch (carboxylic acid) | 1700-1725 | |

| C-H stretch (alkane) | 2850-3000 |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

| Compound | Technique | Ion Type | Expected m/z |

| This compound | ESI-TOF | [M+H]⁺ | 193.0821 |

| ESI-TOF | [M+Na]⁺ | 215.0640 | |

| GC-MS (EI) | [M]⁺ | 192 | |

| GC-MS (EI) | Major Fragments | Loss of H₂O, cleavage of pentanol chain, dithiolane ring opening | |

| α-Lipoic Acid | ESI-MS | [M-H]⁻ | 205.03 |

| GC-MS (EI) | [M]⁺ | 206 |

Biological Activity and Signaling Pathways

The biological activity of this compound is presumed to be closely related to that of α-lipoic acid, primarily revolving around its antioxidant properties.[1][2] The dithiolane ring can be reduced to the corresponding dithiol, dihydrolipoic acid, which is a potent scavenger of reactive oxygen species (ROS).[1]

Beyond direct ROS scavenging, α-lipoic acid is known to modulate cellular signaling pathways involved in the endogenous antioxidant response. A key pathway is the Keap1-Nrf2 signaling cascade.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or molecules like α-lipoic acid and its derivatives, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage. It is highly probable that this compound exerts its biological effects through a similar mechanism.

Conclusion

This compound is a structurally and functionally significant derivative of α-lipoic acid. Its synthesis is straightforward, and its analytical profile can be readily characterized using standard spectroscopic and chromatographic techniques. The presence of the redox-active dithiolane ring suggests potent antioxidant activity, likely mediated through direct radical scavenging and the modulation of key cellular antioxidant pathways such as the Keap1-Nrf2 system. This technical guide provides a foundational resource for further investigation into the therapeutic potential of this promising molecule. Future research should focus on obtaining experimental validation of its analytical data and exploring its efficacy in various models of oxidative stress-related diseases.

References

Synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol from α-Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the naturally occurring antioxidant α-lipoic acid. The primary and most direct synthetic route involves the reduction of the carboxylic acid moiety of α-lipoic acid to a primary alcohol. This transformation is a fundamental process in organic chemistry and is crucial for the development of novel derivatives with potential therapeutic applications.

Core Synthesis Pathway: Reduction of α-Lipoic Acid

The conversion of α-lipoic acid to this compound is achieved through the reduction of its carboxylic acid functional group.[1] This reaction requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a commonly employed and effective reagent for this purpose.[2][3][4][5] Milder reducing agents, such as sodium borohydride (NaBH₄), are generally insufficient to reduce carboxylic acids.

The reaction proceeds by the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxylic acid. A subsequent series of steps involving coordination to the aluminum species and further hydride transfers ultimately leads to the formation of the primary alcohol after an aqueous workup. Care must be taken during the reaction and workup, as LiAlH₄ reacts violently with water and other protic solvents.[2][3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from α-lipoic acid using lithium aluminum hydride.

Materials:

-

α-Lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus is thoroughly dried and flushed with nitrogen gas to ensure anhydrous conditions.

-

Reagent Preparation: A suspension of an excess of lithium aluminum hydride (typically 1.5 to 2.0 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.

-

Addition of α-Lipoic Acid: A solution of α-lipoic acid in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 10% sulfuric acid solution.[2] Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise to decompose the excess reagent.[2]

-

Workup: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether.[2]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | α-Lipoic Acid | This compound |

| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₁₆OS₂ |

| Molar Mass | 206.33 g/mol [6][7] | 192.34 g/mol [1] |

| CAS Number | 1077-28-7[6][7][8] | 539-55-9[1] |

| Appearance | Yellow crystalline solid | - |

| Melting Point | 60-62 °C[7] | - |

| Boiling Point | 160-165 °C[7] | - |

Note: Specific yield and spectroscopic data for the product were not available in the searched literature.

Visualizations

Logical Workflow of the Synthesis

References

- 1. This compound | 539-55-9 | Benchchem [benchchem.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. 5-(1,2)Dithiolan-3-yl-pentanoic acid for synthesis 1077-28-7 [sigmaaldrich.com]

- 7. 5-(1,2-Dithiolan-3-yl)pentanoic acid [oakwoodchemical.com]

- 8. 5-(1,2)Dithiolan-3-yl-pentanoic acid for synthesis 1077-28-7 [sigmaaldrich.com]

Spectroscopic Data for 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(1,2-dithiolan-3-yl)pentan-1-ol. The information presented herein is essential for the structural elucidation, characterization, and quality control of this molecule in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its structural fragments: a pentan-1-ol chain and a 1,2-dithiolane ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.64 | t | 2H | H-1 |

| ~3.55 | m | 1H | H-5 |

| ~3.20 | m | 1H | H-a (dithiolane) |

| ~3.12 | m | 1H | H-a' (dithiolane) |

| ~2.45 | m | 1H | H-b (dithiolane) |

| ~1.90 | m | 1H | H-b' (dithiolane) |

| ~1.45-1.70 | m | 4H | H-2, H-4 |

| ~1.30-1.40 | m | 2H | H-3 |

| ~2.0-3.0 | br s | 1H | -OH |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~62.9 | C-1 |

| ~56.5 | C-5 |

| ~40.3 | C-a (dithiolane) |

| ~38.5 | C-b (dithiolane) |

| ~34.7 | C-4 |

| ~32.5 | C-2 |

| ~25.6 | C-3 |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2925-2855 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (methylene) |

| 1050 | Medium to Strong | C-O stretch (primary alcohol) |

| 550-450 | Weak | S-S stretch (dithiolane) |

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 174 | Low | [M - H₂O]⁺ |

| 159 | Low | [M - SH]⁺ |

| 129 | Moderate | [M - C₅H₁₁]⁺ |

| 105 | High | [C₃H₅S₂]⁺ (dithiolane fragment) |

| 71 | Moderate | [C₅H₁₁]⁺ (pentyl fragment) |

| 41 | High | [C₃H₅]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure:

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[1][2][3][4]

Sample Introduction:

-

Direct Infusion or GC Inlet: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. Given the expected volatility of the compound, a GC inlet is suitable.

EI-MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR sample preparation and data acquisition.

Caption: Simplified proposed fragmentation pathway in EI-MS.

References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Abstract

This compound, the alcohol derivative of the potent antioxidant alpha-lipoic acid (ALA), is a compound of increasing interest for its potential therapeutic applications. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the known and extrapolated solubility and stability characteristics of this compound, drawing upon extensive data from its parent compound, alpha-lipoic acid. This document outlines detailed experimental protocols for the systematic evaluation of these properties and employs visualizations to clarify complex pathways and workflows.

Introduction to this compound

This compound shares the characteristic 1,2-dithiolane ring with alpha-lipoic acid, which is the cornerstone of its redox activity.[1] This cyclic disulfide is susceptible to reduction to its open-chain dithiol form, analogous to the conversion of ALA to dihydrolipoic acid (DHLA).[2][3] The primary structural difference is the substitution of the carboxylic acid group in ALA with a primary alcohol group. This modification is expected to increase the molecule's polarity, thereby influencing its solubility profile.[1] The pentanol moiety provides a flexible spacer connecting the reactive dithiolane ring to the polar hydroxyl group.[1]

Solubility Profile

Table 1: Solubility Data of Alpha-Lipoic Acid (as a proxy)

| Solvent | Solubility (at ambient temperature) | Reference |

| Ethanol | ~50 mg/mL | [4] |

| DMSO | ~30 mg/mL | [2][5] |

| Dimethylformamide | ~30 mg/mL | [2][5] |

| Methanol | Soluble | [4][6] |

| Chloroform | Soluble | [4] |

| Diethyl Ether | Soluble | [4] |

| Water | Sparingly soluble | [6] |

| Propylene Glycol | Sparingly soluble | [6] |

| Ethanol:PBS (pH 7.2) (1:8) | ~0.25 mg/mL | [2][5] |

Stability Characteristics

The stability of this compound is primarily dictated by the integrity of the 1,2-dithiolane ring. Similar to ALA, this compound is susceptible to degradation under the influence of heat and light.[7] The disulfide bond can undergo cleavage upon photoirradiation, leading to the formation of the corresponding dithiol.[7] Furthermore, the dithiolane ring is prone to oxidation with prolonged exposure to air and moisture.[8] The reduced form is expected to be highly susceptible to oxidation, readily converting back to the cyclic disulfide form.[9]

Table 2: Stability Profile of Alpha-Lipoic Acid and Related Compounds

| Condition | Observation | Compound | Reference |

| Storage at -20°C (solid) | Stable for at least two years | Alpha-Lipoic Acid | [2] |

| Aqueous Solution | Not recommended for storage > 1 day | Alpha-Lipoic Acid | [5] |

| Light Exposure | Degradation via rupture of the disulfide bond | Alpha-Lipoic Acid | [7] |

| Heat (40°C) | Half-life of 14 days in soy phosphatidylcholine liposomes | Lipoyl glycerides | [9] |

| Air and Moisture | Tendency to darken due to oxidation | 5-(dithiolan-3-yl)pentanamide | [8] |

| 4°C | Conversion to oxidized form with a half-life of 14 days | Dihydrolipoyl glycerides | [9] |

| 40°C | Conversion to oxidized form with a half-life of 1 day | Dihydrolipoyl glycerides | [9] |

Redox Chemistry

The key chemical transformation related to the stability of this compound is the reversible reduction of the 1,2-dithiolane ring to its corresponding dithiol. This process is central to its antioxidant activity.

Caption: Redox cycle of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the solubility and stability of this compound.

Solubility Determination

A common method for determining solubility is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for solubility determination by HPLC.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent of interest.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspensions are centrifuged at high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: A precise volume of the supernatant is carefully removed, filtered through a chemically inert filter (e.g., 0.22 µm PTFE), and diluted with the HPLC mobile phase.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation stability study.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: The stock solution is aliquoted and subjected to various stress conditions:

-

Acidic: Addition of a strong acid (e.g., 0.1 M HCl) and incubation.

-

Basic: Addition of a strong base (e.g., 0.1 M NaOH) and incubation.

-

Oxidative: Addition of an oxidizing agent (e.g., 3% H₂O₂) and incubation.

-

Thermal: Incubation at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic: Exposure to a controlled UV light source.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Acidic and basic samples are neutralized before analysis.

-

Analysis: All samples are analyzed using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate the parent compound from any degradation products. The mass spectrometer aids in the identification of the degradants.

Conclusion

While direct experimental data for this compound remains limited, a robust understanding of its solubility and stability can be inferred from the extensive knowledge of its parent compound, alpha-lipoic acid. The presence of a terminal alcohol group likely enhances its solubility in polar solvents. The stability is primarily governed by the redox-active 1,2-dithiolane ring, which is sensitive to light, heat, and oxidative conditions. The experimental protocols outlined in this guide provide a systematic framework for the empirical determination of these critical physicochemical parameters, which are indispensable for the successful formulation and development of this compound as a potential therapeutic agent.

References

- 1. This compound | 539-55-9 | Benchchem [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. Development of Novel Silica-Based Formulation of α-Lipoic Acid: Evaluation of Photo and Thermal Stability of the Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(1,2-dithiolan-3-yl)pentan-1-ol: Discovery, History, and Core Mechanisms

This technical guide provides a comprehensive overview of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the vital antioxidant α-lipoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its historical context, synthesis, and biological mechanisms of action.

Introduction and Nomenclature

This compound is an organosulfur compound that features a 1,2-dithiolane ring linked to a pentanol chain. It is the alcohol derivative of the well-known α-lipoic acid (ALA), also referred to as thioctic acid. The history and discovery of this alcohol are intrinsically linked to its carboxylic acid precursor, ALA, a crucial cofactor in mitochondrial dehydrogenase complexes. The primary route for the synthesis of this compound involves the reduction of the carboxylic acid group of ALA.

Discovery and History of the Core Moiety: α-Lipoic Acid

The journey to understanding this compound begins with the discovery of its parent compound, α-lipoic acid.

1951: Isolation from Liver Tissue Biochemist Lester Reed and his colleagues first isolated α-lipoic acid in 1951. They purified a minuscule amount of crystalline ALA from a substantial 250-pound sample of liver. Initially, it was identified as a cofactor for several mitochondrial enzyme complexes involved in energy production, functioning in a manner similar to many B vitamins.

1952: First Total Synthesis Shortly after its isolation, the first total synthesis of racemic α-lipoic acid was reported by Bullock and his team in 1952, which confirmed its chemical structure. This achievement was pivotal for enabling further research into its biological functions.

1988: Unveiling of Antioxidant Properties A significant breakthrough occurred in 1988 when the potent antioxidant properties of α-lipoic acid were discovered. It was demonstrated to possess powerful antioxidant capabilities, comparable to those of coenzyme Q10, vitamin C, and vitamin E. This discovery expanded the potential therapeutic applications of ALA and its derivatives beyond its role as an enzymatic cofactor.

Synthesis and Experimental Protocols

The most direct method for the preparation of this compound is the reduction of the carboxylic acid functionality of α-lipoic acid.

Reduction of α-Lipoic Acid to this compound

A standard and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of α-Lipoic Acid with LiAlH₄

-

Materials:

-

α-Lipoic acid (racemic or enantiomerically pure)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

-

Nitrogen or Argon gas supply for inert atmosphere

-

-

Procedure:

-

A solution of α-lipoic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere of nitrogen or argon.

-

The flask is cooled in an ice bath to 0°C.

-

A solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF is slowly added to the α-lipoic acid solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled back to 0°C in an ice bath.

-

The excess LiAlH₄ is quenched by the careful and slow dropwise addition of ethyl acetate, followed by the slow addition of water.

-

A 1 M HCl solution is then added to dissolve the resulting aluminum salts.

-

The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with saturated aqueous Na₂SO₄ solution, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by column chromatography on silica gel.

-

An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Lipoic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol is a derivative of the naturally occurring antioxidant, α-lipoic acid. Structurally, it differs from its parent compound by the reduction of the carboxylic acid group to a primary alcohol.[1] This modification alters the physicochemical properties of the molecule, potentially influencing its solubility, membrane permeability, and metabolic fate, while retaining the redox-active 1,2-dithiolane ring that is central to the antioxidant and biological activities of lipoic acid and its derivatives.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its putative role as a lipoic acid derivative with antioxidant potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, in comparison to its parent compound, α-lipoic acid, is presented in Table 1.

| Property | This compound | α-Lipoic Acid |

| IUPAC Name | This compound | 5-(1,2-dithiolan-3-yl)pentanoic acid |

| Synonyms | Lipoic alcohol, Thioctic alcohol | Thioctic acid |

| Molecular Formula | C₈H₁₆OS₂ | C₈H₁₄O₂S₂ |

| Molecular Weight | 192.34 g/mol | 206.33 g/mol |

| Appearance | Not explicitly documented; likely an oil or low-melting solid | Yellow crystalline solid |

| Solubility | Expected to have higher solubility in organic solvents and lower solubility in aqueous media compared to lipoic acid | Soluble in organic solvents, sparingly soluble in water |

Synthesis

The primary and most direct route for the synthesis of this compound is the reduction of the carboxylic acid functionality of α-lipoic acid.[1]

General Reaction Scheme

Experimental Protocol: Reduction of α-Lipoic Acid

Materials:

-

α-Lipoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of α-Lipoic Acid: A solution of α-lipoic acid (1.0 molar equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water, while cooling the flask in an ice bath. This is a hazardous step and must be performed with extreme caution in a well-ventilated fume hood.

-

Work-up: The resulting granular precipitate is filtered off and washed with the reaction solvent. The combined organic filtrates are then washed with 1 M HCl and saturated aqueous Na₂SO₄ solution.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Role as a Lipoic Acid Derivative: Antioxidant Activity

The biological activity of this compound is presumed to be similar to that of α-lipoic acid, primarily revolving around the redox chemistry of the 1,2-dithiolane ring.[1][2] This ring system can be reversibly reduced to the corresponding dithiol, dihydrolipoic alcohol.

Mechanism of Antioxidant Action

The antioxidant properties of lipoic acid and its derivatives are multifaceted:

-

Direct Radical Scavenging: The dithiolane ring can directly quench reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]

-

Regeneration of Other Antioxidants: The reduced form, dihydrolipoic alcohol, can regenerate other endogenous antioxidants such as vitamin C and vitamin E from their oxidized states.[1]

-

Metal Chelation: The dithiol group in the reduced form can chelate pro-oxidant metal ions.

Quantitative Assessment of Antioxidant Activity

Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify antioxidant capacity. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, resulting in a color change that can be measured spectrophotometrically. The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific IC₅₀ values for this compound are not available in the current literature, a comparative analysis with α-lipoic acid would be necessary to determine the effect of the alcohol functionality on its antioxidant potency.

| Assay | This compound IC₅₀ | α-Lipoic Acid IC₅₀ |

| DPPH Radical Scavenging | Data not available | Varies depending on assay conditions |

| ABTS Radical Scavenging | Data not available | Varies depending on assay conditions |

Potential Role in Cellular Signaling: The Nrf2 Pathway

Based on extensive research on α-lipoic acid, it is hypothesized that this compound may also modulate cellular signaling pathways involved in the antioxidant response, most notably the Keap1-Nrf2 pathway.[3]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of electrophiles or ROS, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

References

Potential Biological Activity of 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the well-characterized antioxidant, alpha-lipoic acid (ALA). Due to a lack of direct experimental data for this specific alcohol analog, this document extrapolates its potential pharmacological profile based on the extensive research conducted on ALA. The core biological activity is attributed to the presence of the 1,2-dithiolane ring, a potent redox-active moiety. This guide covers the predicted antioxidant, anti-inflammatory, and metabolic regulatory properties of this compound, details relevant experimental protocols for its future evaluation, and visualizes the key signaling pathways likely to be modulated.

Introduction

This compound is an organic compound featuring a 1,2-dithiolane ring attached to a pentanol side chain.[1] It is the alcohol analog of the naturally occurring and extensively studied alpha-lipoic acid (ALA), a vital mitochondrial cofactor.[1] The primary structural difference is the terminal functional group on the pentyl side chain, being a hydroxyl group instead of a carboxylic acid.[1] The biological activities of ALA and its derivatives are largely conferred by the strained disulfide bond within the five-membered dithiolane ring, which imparts unique redox properties.[1] This guide will therefore discuss the potential biological activities of this compound by leveraging the wealth of data available for ALA.

Predicted Biological Activities

The biological activities of this compound are predicted to mirror those of alpha-lipoic acid, focusing on its antioxidant, anti-inflammatory, and metabolic regulatory functions.

Antioxidant Activity

The 1,2-dithiolane ring is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] It is anticipated that this compound will exhibit significant antioxidant properties by neutralizing free radicals. Furthermore, its reduced form, dihydrolipoic acid alcohol (DHLA-OH), is expected to regenerate other endogenous antioxidants such as vitamin C and glutathione, thus playing a crucial role in maintaining cellular redox balance.[1]

Anti-inflammatory Effects

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound is predicted to exert anti-inflammatory effects. Studies on ALA have shown its ability to inhibit the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB), which regulates the expression of numerous genes involved in inflammation, including cytokines and adhesion molecules.[2]

Metabolic Regulation

Alpha-lipoic acid is known to improve insulin sensitivity and glucose metabolism by activating AMP-activated protein kinase (AMPK) in skeletal muscle.[3][4] AMPK is a central regulator of cellular energy metabolism. Activation of AMPK by ALA leads to increased glucose uptake and fatty acid oxidation.[3][4] It is plausible that this compound will share these metabolic regulatory properties.

Key Signaling Pathways

The biological effects of the dithiolane ring are mediated through several key signaling pathways. The following diagrams illustrate the predicted interactions of this compound with these pathways.

Quantitative Data Summary (Based on Alpha-Lipoic Acid Studies)

The following tables summarize quantitative data from studies on alpha-lipoic acid, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Antioxidant Activity of Alpha-Lipoic Acid

| Assay | Concentration | Activity | Reference |

| Linoleic acid peroxidation | 5 mg | 79.1% inhibition | [3] |

Table 2: Anti-inflammatory Activity of Alpha-Lipoic Acid in Animal Models

| Model | Dose | Effect | Reference |

| Carrageenan-induced paw edema | 50, 100, 200 mg/kg | Significant reduction in edema | [3] |

| Cotton pellet-induced granuloma | 50, 100, 200 mg/kg | 67.7%, 68.9%, 70.6% inhibition | [3] |

Table 3: Effects of Alpha-Lipoic Acid on Inflammatory Biomarkers in Cultured Human Sebocytes

| Treatment | Biomarker | Effect | Reference |

| 50 µM ALA | IL-1β, IL-6, IL-8, TNF-α | Inhibition of expression | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Synthesis of this compound

A straightforward synthesis involves the reduction of the carboxylic acid group of alpha-lipoic acid.[1]

-

Materials : Alpha-lipoic acid, reducing agent (e.g., lithium aluminum hydride), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran), apparatus for reflux and workup.

-

Procedure :

-

Dissolve alpha-lipoic acid in the anhydrous solvent under an inert atmosphere.

-

Slowly add the reducing agent to the solution at a controlled temperature (typically 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time to ensure complete reduction.

-

Cool the reaction mixture and carefully quench the excess reducing agent.

-

Perform an aqueous workup to isolate the product.

-

Purify the crude product using techniques such as column chromatography to obtain pure this compound.

-

In Vitro Antioxidant Assays

-

Principle : Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

-

Procedure :

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test compound.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

-

Principle : Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

-

Procedure :

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance at 734 nm.

-

Add the test compound to the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after a set incubation period.

-

Calculate the percentage of inhibition.

-

In Vivo Anti-inflammatory Assays

-

Principle : An acute inflammation model where carrageenan injection into the paw induces edema, which can be measured to assess the efficacy of an anti-inflammatory agent.

-

Procedure :

-

Administer the test compound to the animals at various doses.

-

After a specified time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at different time points post-carrageenan injection.

-

Calculate the percentage of edema inhibition compared to a control group.

-

-

Principle : A sub-chronic inflammation model where sterile cotton pellets implanted subcutaneously induce granulomatous tissue formation, the weight of which is measured to evaluate anti-inflammatory activity.

-

Procedure :

-

Implant sterile cotton pellets subcutaneously in the dorsal region of the animals.

-

Administer the test compound daily for a set period (e.g., 7 days).

-

On the final day, sacrifice the animals and dissect the cotton pellets surrounded by granuloma tissue.

-

Dry the pellets to a constant weight and measure the dry weight of the granuloma.

-

Calculate the percentage of inhibition of granuloma formation.

-

Cellular and Molecular Assays

-

Principle : Measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in its activation.

-

Procedure :

-

Culture appropriate cells (e.g., macrophages) and treat them with the test compound.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

-

Fix and permeabilize the cells.

-

Stain for the NF-κB p65 subunit using a specific antibody.

-

Visualize the cellular localization of NF-κB p65 using immunofluorescence microscopy or quantify nuclear translocation using high-content screening.

-

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural similarity to alpha-lipoic acid strongly suggests a comparable pharmacological profile. The presence of the redox-active 1,2-dithiolane ring is the primary determinant of its predicted antioxidant, anti-inflammatory, and metabolic regulatory properties. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for the future investigation of this promising compound. Further research is warranted to elucidate the specific activities and potential therapeutic applications of this compound.

References

- 1. Alpha-lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-lipoic acid increases insulin sensitivity by activating AMPK in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Synthesis, Antioxidant Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,2-dithiolan-3-yl)pentan-1-ol, the alcohol derivative of the well-known antioxidant α-lipoic acid (ALA), is a molecule of significant interest due to its structural similarity to ALA and its potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, redox chemistry, and potential therapeutic applications. Drawing upon the extensive research conducted on its carboxylic acid precursor, this document extrapolates potential mechanisms of action and signaling pathways. Detailed experimental methodologies for synthesis and antioxidant evaluation are provided, alongside structured data and visualizations to facilitate understanding and further research in the field.

Introduction

This compound is an organic compound featuring a five-membered 1,2-dithiolane ring attached to a pentanol side chain. This structure is analogous to α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid), a vital mitochondrial cofactor with potent antioxidant properties. The key difference lies in the terminal functional group of the pentyl chain: a primary alcohol in this compound versus a carboxylic acid in ALA.[1] This structural modification can influence the molecule's polarity, solubility, and interactions with biological systems.[1] The primary research interest in this compound and related compounds stems from the redox activity of the dithiolane ring, which allows it to scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants like vitamin C and glutathione.[1][2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the reduction of α-lipoic acid or its esters, and the nucleophilic substitution on a functionalized pentanol derivative.[1][2]

Reduction of α-Lipoic Acid and its Esters

A straightforward and common method for preparing this compound involves the reduction of the carboxylic acid group of α-lipoic acid.[1][2] This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The general reaction is as follows:

Caption: Reduction of α-lipoic acid to its corresponding alcohol.

This protocol is a representative procedure based on standard organic chemistry practices for the reduction of carboxylic acids using lithium aluminum hydride.[3][4]

Materials:

-

α-Lipoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser with a drying tube (containing CaCl₂ or CaSO₄)

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of LiAlH₄. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the round-bottom flask, prepare a suspension of LiAlH₄ (a slight molar excess, e.g., 1.5-2 equivalents relative to lipoic acid) in anhydrous diethyl ether or THF.

-

Addition of α-Lipoic Acid: Dissolve α-lipoic acid in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the α-lipoic acid solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Following this, slowly add water dropwise, followed by a 10% sulfuric acid solution.[4] This should be done with extreme care as the reaction with water is highly exothermic and produces hydrogen gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Nucleophilic Substitution

An alternative synthetic route involves the reaction of a pentanol derivative with a suitable leaving group (e.g., a halide) with a dithiol precursor.[1] This method builds the molecule by forming the carbon-sulfur bonds.

Physicochemical and Spectroscopic Data

| Property | α-Lipoic Acid | This compound (Predicted/Expected) |

| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₁₆OS₂ |

| Molecular Weight | 206.33 g/mol | 192.35 g/mol |

| Appearance | Yellow crystalline solid | Likely a pale yellow oil or low-melting solid |

| Melting Point | 60-62 °C | Lower than α-lipoic acid |

| Boiling Point | 160-165 °C (at reduced pressure)[5] | Expected to be distillable under vacuum |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Higher solubility in organic solvents, slightly more soluble in water than ALA due to the hydroxyl group |

Table 1: Physicochemical Properties of α-Lipoic Acid and Predicted Properties of this compound.

Spectroscopic methods are crucial for the characterization of this compound.

| Technique | Ion Type | Expected m/z |

| ESI-TOF | [M+H]⁺ | 193.0821 |

| ESI-TOF | [M+Na]⁺ | 215.0640 |

| GC-MS (EI) | Molecular Ion [M]⁺ | 192 |

Table 2: Expected Mass Spectrometry Data for this compound.[1]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, due to its structural similarity to α-lipoic acid, its biological functions, particularly its antioxidant and anti-inflammatory effects, are expected to be comparable.

Antioxidant Activity

The 1,2-dithiolane ring is the key to the antioxidant properties of this compound.[1] It can directly scavenge a variety of reactive oxygen species (ROS). The proposed mechanism involves the reduction of the disulfide bond to form dihydrolipoic acid alcohol, a potent antioxidant that can donate electrons to neutralize free radicals.[1]

Caption: Antioxidant mechanism of this compound.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

Reaction: In a 96-well plate or cuvettes, mix a volume of the DPPH working solution with a volume of the sample or control solution. A blank containing only the solvent and DPPH should also be prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Neuroprotective and Anti-inflammatory Effects (Inferred from α-Lipoic Acid)

Extensive research on α-lipoic acid has demonstrated its neuroprotective and anti-inflammatory properties, particularly in the context of alcohol-related brain damage.[1][7] ALA has been shown to mitigate ethanol-induced oxidative stress and neurotoxicity.[8][9] It is hypothesized that this compound would exhibit similar protective effects.

The anti-inflammatory actions of ALA are partly mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, ALA can reduce the inflammatory response.

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a promising molecule with potential antioxidant and anti-inflammatory properties, largely inferred from its close structural relationship to α-lipoic acid. The primary synthetic routes are well-established in principle, though detailed, optimized protocols for large-scale synthesis are not widely published. While its biological activities are expected to mirror those of ALA, further research is imperative to delineate the specific effects of the alcohol functional group on its pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

Developing and optimizing scalable synthetic protocols for this compound.

-

Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, and neuroprotective activities and compare them directly with α-lipoic acid.

-

Investigating its specific molecular targets and elucidating its precise mechanisms of action in various signaling pathways.

-

Evaluating its potential as a therapeutic agent in preclinical models of diseases associated with oxidative stress and inflammation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided methodologies and compiled information aim to facilitate further investigation into this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 539-55-9 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. 5-(1,2-Dithiolan-3-yl)pentanoic acid [oakwoodchemical.com]

- 6. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Alpha-lipoic acid prevents ethanol-induced protein oxidation in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Lipoic Acid on Antiapoptotic Genes in Control and Ethanol-Treated Fetal Rhombencephalic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 5-(1,2-dithiolan-3-yl)pentan-1-ol

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the vital mitochondrial cofactor α-lipoic acid. The defining feature of this molecule is its 1,2-dithiolane ring, a cyclic disulfide that confers unique redox activity and antioxidant properties.[1] Structurally, it differs from α-lipoic acid by the reduction of the terminal carboxylic acid group to a primary alcohol, a modification that influences its polarity and potential applications.[1] This document details its commercial availability, physicochemical properties, synthesis protocols, and its role within relevant biological pathways.

Physicochemical and Commercial Data

Quantitative data for this compound has been aggregated from various suppliers and chemical databases. The following tables provide a structured summary of its properties and commercial sources.

Table 1: Chemical Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 539-55-9 | [1][2] |

| Molecular Formula | C₈H₁₆OS₂ | Deduced from structure |

| Molecular Weight | 192.3 g/mol | [1] |

| InChI Key | HLQRLRSXHPJCLX-UHFFFAOYSA-N | [1] |

| Purity | ≥99% (Varies by supplier) | [2] |

| Primary Use | For research use only. Not for human or veterinary use. | [1] |

Table 2: Commercial Suppliers

| Supplier | Location | Notes |

| Benchchem | USA | Catalog No. B3271039.[1] |

| BLDpharm | China | Available for online ordering.[3] |

| Career Henan Chemical Co. | China | Listed on ChemicalBook.[2] |

| Tianjin Kailiqi Biotechnology Co., Ltd. | China | Listed on ChemicalBook.[2] |

| Shanghai Haohong Scientific Co., Ltd. | China | Listed on ChemicalBook.[2] |

Note: Availability and specifications should be confirmed directly with the respective suppliers.

Synthesis and Experimental Protocols

The most direct and established synthetic route to this compound is through the chemical reduction of its parent compound, α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid).[1] α-Lipoic acid is a readily available commercial starting material.[4][5] The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis.[1]

Representative Protocol: Reduction of α-Lipoic Acid

This protocol describes a general method for the synthesis of this compound.

1. Objective: To reduce the carboxylic acid moiety of α-lipoic acid to a primary alcohol to yield this compound.

2. Reagents and Materials:

-

α-Lipoic acid (starting material)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-THF complex)

-

Aqueous acid (e.g., 1 M HCl) for quenching

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

3. Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of α-lipoic acid is prepared in an anhydrous solvent within a reaction flask.

-

Reduction: The flask is cooled in an ice bath (0°C). The reducing agent (e.g., LiAlH₄) is added slowly and portion-wise to the solution. The reaction is highly exothermic and generates hydrogen gas.

-

Reaction Monitoring: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.

-